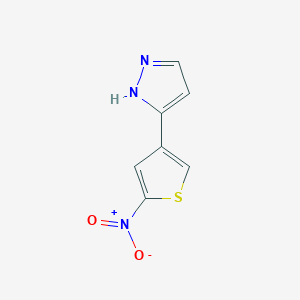

5-{5-nitro-3-thienyl}-1H-pyrazole

Description

Historical Context and Initial Discovery of 5-{5-nitro-3-thienyl}-1H-pyrazole Derivatives

The discovery of thiophene (B33073) by Viktor Meyer in 1882 as a contaminant in benzene (B151609) marked the beginning of extensive research into this sulfur-containing heterocycle. nih.gov Similarly, the term pyrazole (B372694) was first used by Ludwig Knorr in 1883. nih.gov The synthesis of derivatives combining these two rings is a more recent development, driven by the search for novel bioactive molecules and functional materials.

While the specific first synthesis of this compound is not prominently documented in seminal literature, the methodologies for creating such compounds are well-established. The synthesis of pyrazole derivatives often involves the condensation of 1,3-dicarbonyl compounds with hydrazines or through 1,3-dipolar cycloaddition reactions. semanticscholar.orgnih.govmdpi.com For instance, the reaction of chalcones, which are α,β-unsaturated ketones, with hydrazine (B178648) derivatives is a common route to produce pyrazoles. semanticscholar.orgmdpi.com The synthesis of thiophene-pyrazole hybrids has been achieved by reacting chalcones with arylhydrazine hydrochlorides. semanticscholar.org

The introduction of a nitro group onto the thiophene ring is a critical structural feature. Research into related structures, such as 3-acetyl-5-nitropyridines, has shown that the presence of a nitro group can facilitate further chemical modifications and is of interest for its potential to enhance biological activity. scispace.com Studies on compounds like 1-methyl-5-nitro-3-(2-thienyl)-1H-pyrazole and 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole further highlight the interest in nitrated pyrazole systems for various applications, including as high-energy materials. rsc.orgnih.gov

Significance of the Thiophene-Pyrazole Scaffold in Medicinal Chemistry and Materials Science

The thiophene-pyrazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov This significance stems from the diverse pharmacological activities exhibited by both individual rings and their combined form.

In Medicinal Chemistry:

Thiophene Derivatives: Thiophene is a versatile pharmacophore found in numerous FDA-approved drugs. nih.govorientjchem.org Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. orientjchem.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Pyrazole Derivatives: Pyrazoles are a major class of compounds in active pharmaceutical drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial activities. semanticscholar.orgorientjchem.org The pyrazole ring is a key component in well-known drugs like Celecoxib and Sildenafil. orientjchem.org It is particularly valued in drug design for its ability to act as a scaffold for enzyme inhibitors, including protein kinase inhibitors for cancer therapy. nih.gov

Thiophene-Pyrazole Hybrids: The combination of thiophene and pyrazole rings into a single molecule is a strategy to develop hybrid compounds with potentially enhanced biological activities. rsc.org Research has shown that these hybrids can exhibit potent antimicrobial and antioxidant properties. rsc.orgsemanticscholar.org The unique combination is intended to exploit the complementary pharmacological profiles of each heterocyclic ring. rsc.org

In Materials Science:

The applications of the thiophene-pyrazole scaffold extend beyond medicine into the realm of materials science.

Optical Materials: Substituted thiophene derivatives containing electron-withdrawing groups, such as the nitro group, along with pyrazole complexes with metals, are recognized as classes of active optical materials. vu.lt These have potential applications in devices like organic light-emitting diodes (OLEDs). vu.lt

Environmental Applications: A novel adsorbent material based on a β-ketoenol-pyrazole-thiophene receptor grafted onto a silica (B1680970) surface has been developed for the efficient removal of heavy-metal ions like Pb(II), Cu(II), Zn(II), and Cd(II) from water. acs.org This demonstrates the potential of this scaffold in environmental remediation technologies. acs.org

Overview of Research Directions and Academic Gaps Related to this compound

Current research involving the thiophene-pyrazole scaffold is vibrant and multifaceted, though specific studies on this compound itself are not widely reported, indicating it may be an under-investigated compound.

Current Research Directions:

Synthesis of Novel Derivatives: A primary focus of ongoing research is the synthesis of new series of thiophene-pyrazole hybrids and the evaluation of their biological activities. semanticscholar.orgnih.gov This includes creating libraries of related compounds to establish structure-activity relationships (SAR). nih.gov

Computational Studies: To complement experimental work, computational methods such as Density Functional Theory (DFT) calculations and molecular docking are being employed. rsc.orgnih.gov These studies provide deeper insights into the electronic properties, molecular geometry, and potential binding interactions of these compounds with biological targets, guiding the rational design of more potent derivatives. rsc.org

Development of Synthetic Methodologies: Researchers continue to explore and develop more efficient and environmentally friendly methods for synthesizing pyrazole and thiophene derivatives. nih.govvu.ltresearchgate.net This includes the use of novel catalysts and solvent systems. dntb.gov.ua

Identified Academic Gaps:

Focused Study of this compound: There is a clear lack of research dedicated specifically to the synthesis, characterization, and application of this compound. Most studies investigate broader series of derivatives, leaving the properties of this particular isomer relatively unexplored.

Exploration in Materials Science: While the potential of the thiophene-pyrazole scaffold in optical materials is acknowledged, extensive research into the specific properties of nitro-substituted derivatives like the title compound is limited. vu.lt A systematic investigation into its photophysical properties could uncover applications in electronics and photonics.

Regioselective Synthesis: The synthesis of specifically substituted pyrazoles can be challenging, often yielding mixtures of isomers. vu.ltresearchgate.net Developing highly regioselective synthetic routes to produce 3,5-substituted pyrazoles like this compound in high yield remains a significant challenge for synthetic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2S |

|---|---|

Molecular Weight |

195.2g/mol |

IUPAC Name |

5-(5-nitrothiophen-3-yl)-1H-pyrazole |

InChI |

InChI=1S/C7H5N3O2S/c11-10(12)7-3-5(4-13-7)6-1-2-8-9-6/h1-4H,(H,8,9) |

InChI Key |

DJMGPXMZFVEYGV-UHFFFAOYSA-N |

SMILES |

C1=C(NN=C1)C2=CSC(=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=C(NN=C1)C2=CSC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Design and Structural Modification Strategies for 5 5 Nitro 3 Thienyl 1h Pyrazole Derivatives

Systematic Derivatization at the Pyrazole (B372694) N-1 Position

The N-1 position of the pyrazole ring is a primary and highly accessible site for chemical modification. Since the parent scaffold is an N-unsubstituted pyrazole, it possesses an acidic proton that can be readily substituted, allowing for the introduction of a wide array of functional groups. This derivatization is crucial as the substituent at the N-1 position can significantly influence the molecule's steric and electronic properties, lipophilicity, and its ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

Common synthetic strategies for N-1 substitution involve the reaction of the N-unsubstituted pyrazole with various electrophiles. A prevalent method is the cyclocondensation of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or its equivalent, which directly installs a substituent on the pyrazole nitrogen. For pre-formed pyrazole rings, direct N-alkylation or N-arylation is common.

N-Alkylation and N-Arylation: Research has shown that introducing alkyl or aryl groups at the N-1 position can profoundly impact biological activity. For instance, in related pyrazole series, N-1 substitution with small alkyl groups (e.g., methyl) or aryl groups (e.g., phenyl) is a common starting point for SAR studies. nih.govacs.org The synthesis of 1-arylpyrazoles can be achieved through the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones. mdpi.com More advanced methods, such as copper-catalyzed domino C-N coupling/hydroamination reactions, have also been employed to prepare N-substituted pyrazoles. nih.gov

In the context of thienyl-pyrazoles, studies on related structures have demonstrated the importance of the N-1 substituent. For example, the synthesis of 1,3,5-trisubstituted pyrazoles often involves the reaction of chalcones with substituted hydrazines, leading to a variety of N-1 substituted products. nih.gov The introduction of a p-nitrophenyl group at this position has been noted in compounds with significant anti-inflammatory activity. mdpi.com

Table 1: Examples of N-1 Substituents and Corresponding Synthetic Approaches

| N-1 Substituent | General Synthetic Method | Key Reagents/Conditions | Reference |

| Aryl groups | Cyclocondensation | Aryl hydrazine hydrochloride, 1,3-diketone, solvent (e.g., ethanol) | mdpi.com |

| Alkyl groups | N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | nih.gov |

| Phenyl | Vilsmeier-Haack Reaction | Hydrazone, POCl3/DMF | mdpi.com |

| tert-Pentyl | Direct synthesis from amine | 2-Methylbutan-2-amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | acs.org |

| Pyridin-2-yl | Vilsmeier-Haack Cyclization | Acetophenone, 2-hydrazinylpyridine, POCl3/DMF | mdpi.com |

These derivatization strategies at the N-1 position are fundamental to exploring the chemical space around the 5-{5-nitro-3-thienyl}-1H-pyrazole core, providing a powerful tool for optimizing molecular properties and biological function.

Substituent Effects on the Thiophene (B33073) Ring at C-2, C-4, and C-5 Positions

Studies on related 2-L-5-nitro-3-X-thiophenes have shown that the electronic effects of substituents at the 3-position (analogous to the pyrazole-attachment point) are highly significant, often outweighing steric effects. tandfonline.com The introduction of additional substituents, such as halogens (chloro, bromo), at other positions on the thiophene ring has been investigated in similar thiophene-pyrazole systems. nih.govnih.gov These modifications can alter the molecule's lipophilicity and its ability to participate in halogen bonding, which can be crucial for target binding. beilstein-journals.org

For instance, in a series of thiophene-bearing pyrazole derivatives, the introduction of a chloro or bromo substituent on the thiophene ring led to potent cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. nih.gov Computational studies on 4-aminothiophene derivatives have revealed that the electron-withdrawing properties of substituents at the C5 position significantly affect the charge distribution across the ring. tandfonline.com

The nature of the substituent at the C-5 position is paramount. The nitro group is a key pharmacophoric feature in many biologically active compounds, including analogues of the antibacterial drug nitrofurantoin. ekb.eg Its replacement with other electron-withdrawing or even electron-donating groups would be expected to dramatically alter the biological activity profile, providing key insights into the SAR. For example, replacing a nitro group with a different substituent could distinguish between a mechanism reliant on the nitro group's reductive activation versus one based on other molecular properties.

Incorporation of Heterocyclic and Aromatic Moieties into the this compound Scaffold

A powerful strategy in medicinal chemistry is the combination of multiple pharmacophoric fragments into a single molecular entity. For the this compound scaffold, this involves attaching or fusing other heterocyclic or aromatic rings to the core structure. These additions can introduce new binding interactions, improve selectivity, and modulate physicochemical properties.

Fusion with Other Rings: A common approach is the annulation of a third ring to the pyrazole core, creating fused heterocyclic systems. 5-Aminopyrazoles are versatile precursors for this purpose, enabling the synthesis of a variety of fused systems like pyrazolo[3,4-b]pyridines. nih.govresearchgate.netmdpi.com These reactions typically involve the condensation of the 5-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. Such fused systems rigidly hold the substituents in a defined spatial orientation, which can be beneficial for target binding.

Attachment of Cyclic Moieties: Alternatively, various cyclic moieties can be appended to the scaffold, often via the N-1 position of the pyrazole or as a substituent on other parts of the core.

Piperazine (B1678402): The piperazine ring is a common motif in drug design, often used to improve solubility and provide a point for further derivatization. It can be incorporated, for example, by linking it to the pyrazole N-1 position through an acetyl linker. google.com Studies on related thienyl compounds have shown that incorporating an N-piperazine moiety can lead to significant antitumor activity. researchgate.net

Thiazole (B1198619) and Furan (B31954): Thiazole and furan rings are also important pharmacophores. ekb.egglobalresearchonline.net Research on related pyrazoles has demonstrated that linking them to a thiazole ring can yield compounds with promising anticancer properties. encyclopedia.pub Similarly, condensing 5-aminopyrazoles with substituted furan-2-carbaldehydes produces hybrid molecules with notable antibacterial activity. ekb.eg

Other Heterocycles: A wide range of other heterocyclic systems have been attached to thienyl-pyrazole cores, including thiazolidinones, triazoles, and thiadiazines, starting from a carbohydrazide (B1668358) derivative of the parent scaffold. researchgate.net

These strategies of incorporating additional rings significantly expand the structural diversity of derivatives, offering pathways to novel compounds with potentially enhanced or entirely new biological activities.

Homologation and Conformational Restriction Studies on the Compound

Homologation: Homologation involves the systematic extension of a carbon chain within a molecule, typically by adding one or more methylene (B1212753) (-CH2-) units. This strategy is used to probe the shape and depth of binding pockets in biological targets. drugdesign.org An increase in chain length can lead to improved van der Waals interactions and enhanced potency, up to an optimal length, after which activity often decreases due to steric hindrance. drugdesign.org

In the context of pyrazole derivatives, homologation of aliphatic side chains has been shown to influence anti-inflammatory activity. nih.gov A specific study demonstrated that increasing the length of an amide chain on a related inhibitor by three carbons boosted its potency over 500-fold. nih.gov Modern synthetic methods, such as a rhodium-catalyzed "hook-and-slide" strategy, allow for the controlled homologation of complex amides, a technique that has been successfully applied to bioactive molecules containing a pyrazole moiety without disrupting the ring. nih.gov This suggests that if the this compound scaffold were functionalized with an appropriate side chain, these homologation techniques could be applied to systematically explore a target's binding site.

Conformational Restriction: Conformational restriction involves modifying a molecule to reduce its flexibility. This is often achieved by introducing rings, double bonds, or bulky groups that limit the number of accessible conformations. The goal is to lock the molecule into its "bioactive" conformation—the specific shape it adopts when binding to its target. This can lead to increased potency and selectivity, as less conformational entropy is lost upon binding.

For thienyl-pyrazole derivatives, conformational analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods such as Density Functional Theory (DFT). beilstein-journals.orgresearchgate.net DFT calculations have been used to compare the planar structure of a thiophene-pyrazole derivative in the solid state to its more flexible gas-phase optimized structure. researchgate.net More advanced computational techniques like metadynamics can be used to explore the different conformational states a molecule can adopt when bound to a protein target. nih.gov Introducing rigid linkers or fusing rings, as discussed in section 3.3, are practical ways to achieve conformational restriction in the this compound scaffold.

Rational Design Principles Guided by Structure-Activity Relationship (SAR) Hypotheses for the Scaffold

The rational design of new this compound derivatives is driven by hypotheses derived from structure-activity relationship (SAR) studies. SAR analyses correlate changes in a molecule's structure with its biological activity, providing a roadmap for designing more potent and selective compounds. nih.gov For this scaffold, a significant body of research points towards its potential as an antitubercular agent. nih.gov

Key SAR Insights for Antitubercular Activity:

The Nitrothiophene Moiety: The 5-nitro-substituted thiophene is often a critical pharmacophore. In many classes of antitubercular agents, the nitro group is believed to act as a pro-drug element, requiring reductive activation by mycobacterial enzymes to form reactive nitrogen species that are toxic to the bacterium. Therefore, modifications that alter the electron density of the thiophene ring (as discussed in 3.2) can significantly impact the ease of this activation and, consequently, the biological activity. nih.gov

The Pyrazole Core: The pyrazole ring acts as a central, rigid scaffold. Its substitution pattern is crucial for orienting the other pharmacophoric elements correctly within the target's binding site. Replacing the pyrazole with other 5-membered rings like triazole or imidazole (B134444) has been shown to cause a considerable loss of potency in related series, highlighting the importance of the pyrazole core itself. acs.org

N-1 Pyrazole Substituents: The nature of the substituent at the pyrazole N-1 position is a key determinant of activity. SAR studies on various pyrazole series have shown that both the size and electronic nature of this group can modulate potency. nih.govnih.gov For example, introducing aryl groups can lead to beneficial π-π stacking interactions within the active site.

Other Substituents: The presence of specific functional groups can be vital. For instance, studies on pyrazolopyrimidones revealed that an N-acetyl amide derivative retained the activity of its parent amine, whereas an unsubstituted pyrazole was significantly less potent, indicating that specific substitutions are required for maintaining antitubercular efficacy. acs.org

Based on these points, a general SAR hypothesis for antitubercular this compound derivatives would involve:

An intact 5-nitrothiophene group for bioactivation.

An appropriately substituted pyrazole ring acting as the central scaffold.

Systematic variation of the N-1 substituent to optimize interactions with a hydrophobic pocket or hydrogen-bonding region in the target enzyme.

The potential incorporation of other moieties (e.g., piperazine, furan) to enhance properties like solubility or to exploit additional binding interactions.

These principles guide the ongoing design and synthesis of new analogues, aiming to develop lead compounds with improved efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Theoretical and Computational Chemistry Investigations of 5 5 Nitro 3 Thienyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis of the Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of compounds like 5-{5-nitro-3-thienyl}-1H-pyrazole, guiding further experimental research.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For the analogue compound, 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT calculations have been performed to determine its optimized ground state geometry and other electronic properties.

Table 1: Selected Calculated Ground State Properties for the Analogue Compound

| Parameter | Calculated Value |

|---|---|

| C=N Bond Length | 1.332 Å |

| C-N Bond Length | 1.365 Å |

| N-N Bond Length | 1.356 Å |

| Dihedral Angle (Pyrazolinyl - p-nitrophenyl) | 5.39° |

| Dihedral Angle (Pyrazolinyl - phenyl) | 60.10° |

Note: Data is for the analogue 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For the analogue, 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, the HOMO and LUMO energies have been calculated. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for the Analogue Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -2.45 |

Note: Data is for the analogue 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has rotatable bonds between the heterocyclic rings, multiple conformations are possible.

Energy landscape mapping involves systematically exploring these different conformations to identify the low-energy structures (conformers) and the transition states that connect them. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. While specific data for the target compound or its close analogue is not available, this type of study would typically involve rotating the C-C bond connecting the pyrazole (B372694) and thienyl rings and calculating the potential energy at each rotational angle. The resulting energy profile would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with biological targets.

Molecular Docking and Dynamics Simulations of this compound with Molecular Targets

Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy.

As a representative example, studies on various pyrazole derivatives have been conducted to predict their binding to protein kinases, which are important targets in cancer therapy. nih.gov For instance, docking studies of pyrazole derivatives with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) have been performed. nih.govnih.gov These studies reveal that the pyrazole scaffold can fit deeply within the binding pocket of these enzymes, forming key interactions such as hydrogen bonds with amino acid residues. The specific interactions depend on the substituents on the pyrazole ring. For a molecule like this compound, the nitro group and the sulfur and nitrogen atoms of the heterocyclic rings would be expected to form hydrogen bonds and other electrostatic interactions with the protein.

Table 3: Illustrative Docking Results of a Pyrazole Derivative with Protein Kinases

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| VEGFR-2 (2QU5) | Pyrazole Derivative 1b | -10.09 | Cys919, Asp1046 |

| Aurora A (2W1G) | Pyrazole Derivative 1d | -8.57 | Arg137, Tyr212 |

Note: This table is illustrative and based on data for different pyrazole derivatives as reported in the literature. nih.gov

Elucidation of Molecular Recognition Mechanisms

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. mdpi.comscilit.com Starting from the docked pose, an MD simulation calculates the movement of every atom in the system over time, providing insights into the stability of the binding mode and the flexibility of the protein and ligand.

For pyrazole-based inhibitors, MD simulations can reveal how the ligand and protein adapt to each other upon binding. researchgate.net The simulations can show the stability of key hydrogen bonds and hydrophobic interactions over the simulation time. By analyzing the trajectory of the simulation, researchers can understand the molecular recognition mechanism, which is the process by which the ligand and protein identify and bind to each other with high specificity. For example, a simulation might show that a particular amino acid side chain in the protein active site reorients to form a stable hydrogen bond with the nitro group of the ligand, a key event in the recognition process. These simulations are crucial for validating docking results and for providing a more accurate understanding of the binding thermodynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not extensively available in the reviewed literature, the methodologies applied to other pyrazole derivatives can be extrapolated to understand the potential approaches for this specific compound class. Such studies are crucial in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.

Descriptor Generation and Feature Selection

The initial and pivotal step in developing a QSAR model is the generation of molecular descriptors. These descriptors are numerical values that characterize the chemical structure of a molecule and can be categorized into several types:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Wiener index, Kier & Hall connectivity indices, and electrotopological state (E-state) indices.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties. They include descriptors related to molecular shape, volume, and surface area, such as the van der Waals volume and solvent-accessible surface area.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors in this category are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

For a hypothetical series of this compound derivatives, a variety of these descriptors would be calculated to capture the structural variations within the series.

Following descriptor generation, feature selection is employed to identify the most relevant descriptors that have a significant correlation with the biological activity. This step is essential to avoid overfitting the model and to enhance its predictive power. Common feature selection techniques include:

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection to evolve a subset of descriptors that yield the best model performance.

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

Interactive Data Table: Example Molecular Descriptors for a Hypothetical Series of this compound Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Derivative 1 | 211.20 | 1.85 | -7.2 | -2.5 | 4.1 |

| Derivative 2 | 225.23 | 2.10 | -7.1 | -2.6 | 4.3 |

| Derivative 3 | 241.26 | 2.35 | -7.0 | -2.7 | 4.5 |

| Derivative 4 | 257.29 | 2.60 | -6.9 | -2.8 | 4.7 |

| Derivative 5 | 273.32 | 2.85 | -6.8 | -2.9 | 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for a QSAR study on this compound series is not available.

Model Validation and Predictive Capability Assessment

Once a QSAR model is developed, it must be rigorously validated to ensure its robustness and predictive accuracy. Validation is typically performed using both internal and external methods.

Internal Validation assesses the stability of the model using the training set data. A common technique is cross-validation , particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound, and the cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictive ability.

External Validation evaluates the model's ability to predict the activity of compounds that were not used in its development. This is achieved by splitting the initial dataset into a training set (for model building) and a test set (for validation). The model is built using the training set and then used to predict the activities of the compounds in the test set. The predictive capability is assessed by the predicted correlation coefficient (R²_pred).

Key statistical parameters used in model validation include:

Coefficient of determination (R²): Measures the goodness of fit of the model.

Cross-validated correlation coefficient (q²): Indicates the internal predictive power.

Predicted correlation coefficient (R²_pred): Assesses the external predictive power.

Root Mean Square Error (RMSE): Represents the deviation between predicted and observed values.

Interactive Data Table: Hypothetical Validation Statistics for a QSAR Model of this compound Derivatives

| Statistical Parameter | Value | Interpretation |

| R² | 0.85 | Good model fit |

| q² (LOO) | 0.72 | Good internal predictability |

| R²_pred | 0.68 | Acceptable external predictability |

| RMSE | 0.25 | Low prediction error |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for a QSAR study on this compound series is not available.

Reaction Mechanism Studies of this compound Synthesis and Transformations

While specific computational studies on the reaction mechanism for the synthesis of this compound are not readily found in the literature, a plausible synthetic route can be proposed based on established methods for pyrazole synthesis. A common and versatile method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A likely precursor for the synthesis of this compound would be a 1,3-dicarbonyl compound bearing a 5-nitro-3-thienyl moiety. For instance, a chalcone (B49325) derivative, (E)-1-(5-nitro-3-thienyl)-3-(dimethylamino)prop-2-en-1-one, could react with hydrazine hydrate.

The proposed reaction mechanism would likely proceed as follows:

Nucleophilic Attack: The reaction would initiate with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the β-carbon of the enone system of the chalcone derivative. This is a Michael-type addition.

Intramolecular Cyclization: Following the initial addition, the intermediate would undergo an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety would attack the carbonyl carbon.

Dehydration: The resulting cyclic intermediate would then undergo dehydration (loss of a water molecule) to form the aromatic pyrazole ring.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to investigate this proposed mechanism in detail. Such studies would involve:

Geometry Optimization: Calculating the optimized geometries of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition states connect the correct reactants and products.

Calculation of Activation Energies: Determining the energy barriers for each step of the reaction, which would help in identifying the rate-determining step.

These computational investigations would provide valuable insights into the regioselectivity of the reaction and the factors influencing the reaction rate and yield.

Biochemical and Mechanistic Investigations of 5 5 Nitro 3 Thienyl 1h Pyrazole at the Molecular Level

Enzyme Inhibition Kinetics and Mechanistic Characterization of the Compound

There is no specific information available in the reviewed literature concerning the enzyme inhibition kinetics of 5-{5-nitro-3-thienyl}-1H-pyrazole.

Determination of Inhibition Constants (Ki) and IC50 Values

No published studies were found that report the determination of inhibition constants (Ki) or IC50 values for this compound against any specific enzyme.

Reversibility and Irreversibility of Enzyme Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, for this compound has not been described in the available literature.

Identification of Allosteric or Orthosteric Binding Sites

There are no studies identifying whether this compound binds to allosteric or orthosteric sites on any enzyme.

Receptor Binding Assays and Ligand-Target Interaction Studies for this compound

Specific receptor binding assays and ligand-target interaction studies for this compound are not documented in the accessible scientific research.

Affinity Measurements (Kd) for Specific Receptors

No data on the affinity measurements (Kd) of this compound for any specific receptors have been published.

Radioligand Binding Displacement Studies

There is no information available regarding radioligand binding displacement studies conducted with this compound.

Cellular Pathway Modulation Studies using this compound Analogues (In Vitro Models)

No specific studies detailing the modulation of cellular pathways by this compound or its analogues were identified. Research on other, structurally distinct, pyrazole (B372694) derivatives shows engagement with various signaling pathways, but this information cannot be accurately extrapolated to the compound .

There is no available information from scientific literature regarding the investigation of downstream signaling events following cellular treatment with this compound or its analogues. While studies on some pyrazole-based compounds have identified effects on pathways like MEK-dependent signaling or kinase inhibition (e.g., EGFR, CDK2, PI3K), these findings are for compounds with different substitution patterns and cannot be specifically attributed to the nitro-thienyl pyrazole structure. mdpi.comfrontiersin.org

No published data were found concerning the analysis of gene expression or protein level alterations in in vitro models treated with this compound or its analogues. While combined transcriptome and proteome analyses have been applied to understand the mechanisms of other complex pyrazole-containing molecules, such as certain 1,3,4-oxadiazole (B1194373) sulfonamide derivatives, similar research for this compound is not available. acs.org

Target Identification and Validation Methodologies Applied to the Compound

Specific applications of target identification and validation methodologies for this compound are not described in the current body of scientific literature. The following sections describe these techniques in a general context as they are applied to other novel compounds.

There are no documented instances of affinity chromatography or proteomic studies being used to identify the molecular targets of this compound. This methodology is a powerful tool for target deconvolution and has been successfully applied to other classes of heterocyclic compounds. For instance, a proteomics approach was used to identify Ras-responsive element binding protein 1 (RREB1) as a target for a different imidazo-pyrazole derivative in melanoma cells. researchgate.net However, no such data exists for the specified nitro-thienyl pyrazole.

No information is available on the use of genetic perturbation studies, such as CRISPR/Cas9 or siRNA screens, to identify or validate the targets of this compound. High-throughput virtual screening is a computational method that has been used to identify potential inhibitors with a pyrazole scaffold for targets like CDK8, but this does not constitute experimental genetic perturbation. chemmethod.com

Advanced Analytical Techniques in the Research and Development of 5 5 Nitro 3 Thienyl 1h Pyrazole

High-Resolution Spectroscopic Methods for Structural Elucidation of Novel Derivatives

The unambiguous determination of a novel molecule's constitution is the bedrock of its chemical study. For derivatives of 5-{5-nitro-3-thienyl}-1H-pyrazole, high-resolution spectroscopic methods are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the covalent framework of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial data, multi-dimensional techniques are required for the definitive assignment of complex structures like this compound.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrazole (B372694) and thiophene (B33073) rings. The HSQC spectrum correlates each proton to its directly attached carbon atom. The most crucial correlations often come from the HMBC spectrum, which shows couplings between protons and carbons over two to three bonds. These long-range correlations are vital for connecting the distinct fragments of the molecule, for instance, linking a proton on the pyrazole ring to a carbon in the thiophene ring, thus confirming the C-C bond between the two heterocyclic systems. ipb.pt For N-unsubstituted pyrazoles, the NH proton can exhibit broad signals and its position can be confirmed by D₂O exchange experiments. researchgate.net The characterization of various pyrazole derivatives, including those with styryl and fused ring systems, has been successfully accomplished using these 2D NMR techniques. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar nitro-thienyl-pyrazole structures.

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrazole NH | ~13.0-14.0 (broad) | - | C-3, C-5 |

| Pyrazole C-4 | ~6.8-7.2 | ~105-110 | C-3, C-5 |

| Pyrazole C-3 | - | ~145-150 | H-4 |

| Pyrazole C-5 | - | ~140-145 | H-4, Thiophene H-2' |

| Thiophene C-2' | ~7.8-8.2 | ~125-130 | C-4', C-5' |

| Thiophene C-4' | ~8.3-8.7 | ~120-125 | C-2', C-5' |

| Thiophene C-3' | - | ~135-140 | H-2', H-4' |

| Thiophene C-5' | - | ~150-155 | H-4' |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition. Techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) are commonly used. For this compound (C₇H₅N₃O₂S), HRMS would verify the molecular formula by matching the experimental mass to the calculated exact mass. dergipark.org.tr The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure by identifying characteristic neutral losses, such as the loss of NO₂ or HCN. This technique has been widely applied in the characterization of various pyrazole derivatives. researchgate.netscispace.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₂S |

| Calculated Exact Mass [M+H]⁺ | 196.01787 |

| Calculated Exact Mass [M-H]⁻ | 194.00302 |

| Common Fragmentation Ions (m/z) | Loss of NO₂ (-46 Da), Loss of C₃H₂N₂ (-66 Da) |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. For this compound, IR spectroscopy would clearly show characteristic absorption bands for the N-H stretch of the pyrazole ring (typically a broad band around 3100-3300 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively), and various C=C, C=N, and C-N stretching vibrations from the heterocyclic rings. rsc.orgpsu.edu Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the C-S-C vibrations of the thiophene ring and the symmetric vibrations of the aromatic systems. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Pyrazole) | Stretching | 3100 - 3300 (broad) | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| NO₂ | Asymmetric Stretching | 1500 - 1550 | IR |

| NO₂ | Symmetric Stretching | 1300 - 1350 | IR |

| C=N / C=C (Rings) | Stretching | 1400 - 1600 | IR, Raman |

| C-S (Thiophene) | Stretching | 600 - 800 | Raman |

X-ray Crystallography for Solid-State Structure Determination of the Compound

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique determines the precise spatial coordinates of each atom, yielding accurate bond lengths, bond angles, and torsion angles. For this compound, X-ray analysis would confirm the planarity of the individual rings and reveal the dihedral angle between the pyrazole and thiophene rings. Furthermore, it provides crucial information on intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the nitro group oxygens, and potential π-π stacking between aromatic rings, which govern the crystal packing. researchgate.netpsu.edu The crystal structures of numerous related nitro- and thienyl-substituted pyrazoles have been successfully determined, providing a solid foundation for comparison. researchgate.netccspublishing.org.cn

Chromatographic Techniques for Purification and Purity Assessment of this compound and Analogues

The synthesis of this compound will invariably produce a crude product containing starting materials, by-products, and reagents. Chromatographic techniques are essential for both the purification of the compound and the assessment of its final purity.

For preparative scale purification, column chromatography is the method of choice. Given the polar nature of the compound due to the pyrazole N-H and nitro groups, silica (B1680970) gel is a commonly used stationary phase. google.comthieme-connect.com A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is typically employed to separate the target compound from impurities. thieme-connect.de

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often buffered or containing an acid like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks at a specific wavelength, typically monitored by a UV detector. google.com

Hyphenated Techniques for Reaction Monitoring and Metabolite Profiling (e.g., LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable in modern chemical R&D. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful.

During synthesis, LC-MS can be used for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the desired product in near real-time without the need for extensive workup.

In the context of drug development or environmental studies, LC-MS/MS is the premier tool for metabolite profiling. psu.edu If this compound were to be studied as a potential bioactive agent, its metabolic fate in biological systems (e.g., in liver microsomes) could be investigated. The parent compound and its metabolites are separated by LC, and the mass spectrometer detects the molecular ion of the parent drug and any modified species. tandfonline.com Common metabolic transformations for such a molecule might include oxidation of the thiophene ring, reduction of the nitro group to an amine, or hydroxylation of one of the rings. The MS/MS capability confirms the identity of these metabolites by fragmenting the parent ion and analyzing the resulting daughter ions, providing structural clues about the modification. nih.gov This approach has been successfully used to identify the metabolites of various pyrazole-based compounds. psu.edu

Table 4: Hypothetical LC-MS/MS Analysis for a Potential Metabolite Metabolite: 5-{5-amino-3-thienyl}-1H-pyrazole (from nitro group reduction)

| Analyte | Parent Ion [M+H]⁺ (m/z) | Expected Major Fragment Ions (m/z) | Metabolic Reaction |

|---|---|---|---|

| Parent Compound | 196.0 | 150.0 (Loss of NO₂) | - |

| Amino Metabolite | 166.0 | 149.0 (Loss of NH₃), 99.0 (Thienyl-amine fragment) | Nitro Reduction |

Future Directions and Emerging Research Avenues for 5 5 Nitro 3 Thienyl 1h Pyrazole

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency

The advancement of 5-{5-nitro-3-thienyl}-1H-pyrazole from a laboratory curiosity to a viable lead compound hinges on the development of robust, scalable, and efficient synthetic routes. Current methodologies for pyrazole (B372694) synthesis, while effective, often face challenges in terms of yield, regioselectivity, and environmental impact. Future research will likely focus on overcoming these hurdles.

Key strategies include the refinement of classical methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, by employing novel catalytic systems. For instance, the use of solid-supported acid catalysts like Amberlyst-15 has shown promise in simplifying purification and improving yields for similar thienyl-pyrazoles. researchgate.net Furthermore, the application of green chemistry principles, such as microwave-assisted organic synthesis (MAOS) or the use of eco-friendly solvents, can significantly reduce reaction times and waste.

Another promising avenue is the development of one-pot, multi-component reactions (MCRs). An MCR-based approach, potentially combining a suitable thiophene-derived precursor, a hydrazine, and a carbonyl compound, could streamline the synthesis into a single, efficient step. The 1,3-dipolar cycloaddition of diazo compounds or tosylhydrazones with appropriately substituted nitroalkenes derived from thiophene (B33073) also presents a modern and highly regioselective pathway to this class of compounds. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Condensation | Improved yields, easier purification, catalyst reusability. | Catalyst deactivation, substrate scope limitations. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Scalability concerns, potential for localized overheating. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid library generation. | Optimization can be complex, finding suitable reaction partners. |

| 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions. | Availability and stability of dipole precursors (e.g., diazo compounds). |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of new chemical entities based on the this compound scaffold. These computational tools can navigate the vast chemical space to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive pyrazole and thiophene derivatives. These models can then generate novel molecular structures that retain the core scaffold but feature optimized substitutions predicted to improve interaction with a specific biological target.

Furthermore, predictive ML models can be employed for high-throughput virtual screening. By developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models, researchers can rapidly predict the biological activity of thousands of virtual analogs. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. AI can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early-stage filtering of candidates that are likely to fail in later developmental phases.

Table 2: AI/ML Applications in this compound Development

| AI/ML Technique | Application | Objective |

| Generative Models (GANs, VAEs) | Lead Generation | Design novel analogs with optimized properties. |

| Predictive Modeling (QSAR) | Virtual Screening | Prioritize compounds for synthesis based on predicted activity. |

| ADMET Prediction Models | Lead Optimization | Identify and filter out candidates with poor pharmacokinetic or toxicity profiles early in the discovery process. |

Further Elucidation of Structure-Mechanism Relationships for Diverse Biological Targets

A deep understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the this compound scaffold. Future research must involve systematic modifications of the molecule to probe its interactions with various biological targets. The pyrazole scaffold is known to be a versatile inhibitor of various enzymes, including kinases and metalloproteases. globalresearchonline.netnih.gov

A comprehensive SAR exploration would involve:

Modification of the N1-position of the pyrazole: Introducing different substituents (e.g., alkyl, aryl, acyl groups) can modulate lipophilicity, solubility, and metabolic stability, and can also provide a vector for probing interactions with the target protein.

Substitution on the pyrazole ring: Placing small functional groups at the C3 or C4 positions can alter the electronic distribution and steric profile, fine-tuning the binding affinity and selectivity.

Modification of the thiophene ring: The position and nature of the nitro group are critical. Shifting the nitro group to the C4 position or replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) would clarify its role in the mechanism of action. Adding substituents to other positions on the thiophene ring could explore additional binding pockets.

These studies will generate crucial data for understanding how the molecule interacts with targets at a molecular level, guiding the rational design of next-generation compounds with superior efficacy and safety.

Table 3: Proposed SAR Exploration Strategy

| Modification Site | Example Substituents | Potential Impact |

| Pyrazole N1-position | H, Methyl, Phenyl, Acetyl | Modulate solubility, metabolic stability, target interaction. |

| Pyrazole C4-position | H, Halogens, Cyano | Alter electronic properties and steric profile. |

| Thiophene Ring | Vary nitro group position, replace with -CN or -SO2R | Elucidate the role of the electron-withdrawing group. |

Development of this compound as Chemical Probes for Biological Systems

The unique electronic properties of the this compound scaffold make it an intriguing candidate for development as a chemical probe. Chemical probes are essential tools for studying biological processes, identifying new drug targets, and validating mechanisms of action.

The presence of a nitroaromatic system is particularly noteworthy. Some nitro-containing compounds have been successfully developed as fluorescent probes that are sensitive to nitroreductase enzymes. nih.gov These enzymes are often overexpressed in hypoxic environments, such as solid tumors, and in certain anaerobic bacteria. The nitro group typically quenches the fluorescence of a nearby fluorophore; upon enzymatic reduction of the nitro group to an amine, fluorescence is restored. Therefore, this compound could serve as a core for developing probes for imaging hypoxia or detecting specific pathogenic bacteria.

To achieve this, the scaffold could be functionalized with a suitable fluorophore (e.g., coumarin, fluorescein) at the N1-position of the pyrazole. The resulting molecule would be a pro-fluorescent probe, enabling real-time imaging of nitroreductase activity in cellular and in vivo models.

Potential as a Privileged Scaffold in New Chemical Entity Discovery Programs

The pyrazole nucleus is widely recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. researchgate.nettandfonline.comnih.gov This versatility has made it a cornerstone in modern drug discovery, with numerous approved drugs incorporating this moiety.

The this compound structure combines the proven utility of the pyrazole ring with the thiophene ring, a common bioisosteric replacement for a phenyl group that can improve metabolic properties, and the nitro group, a key pharmacophore in many antimicrobial agents. This tripartite combination suggests that the scaffold could be a fertile starting point for building diverse compound libraries aimed at a wide range of therapeutic targets.

By using this scaffold as a foundation, medicinal chemists can generate libraries of new chemical entities for screening against various targets, including protein kinases, G-protein coupled receptors (GPCRs), and microbial enzymes. The inherent "drug-like" properties of the pyrazole core, combined with the unique features of the nitro-thienyl substituent, position this scaffold as a highly promising platform for future new chemical entity (NCE) discovery programs. globalresearchonline.neteurekaselect.com

Table 4: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Oncology, Myelofibrosis | JAK1/JAK2 Inhibitor |

| Ibrutinib | Oncology, Leukemia | Bruton's Tyrosine Kinase (BTK) Inhibitor |

| Lenacapavir | Antiviral | HIV-1 Capsid Inhibitor |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-nitro-3-thienyl)-1H-pyrazole, and how do reaction conditions impact yield?

- Methodological Answer :

- Route 1 : Cyclocondensation of hydrazine derivatives with nitro-substituted thienyl precursors under reflux in ethanol, followed by nitro-group stabilization using acidic conditions .

- Route 2 : Copper-catalyzed click chemistry for hybrid synthesis, employing THF/water solvent systems at 50°C for 16 hours, with ascorbate as a reducing agent (yield: ~61%) .

- Key Factors : Solvent polarity (e.g., THF vs. ethanol), temperature control (50–80°C), and stoichiometric ratios of nitro-thienyl precursors to hydrazines significantly influence yield .

Q. Which spectroscopic techniques are most effective for structural characterization of nitro-substituted pyrazoles?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic proton environments (e.g., δ 8.30 ppm for nitro-adjacent protons) and carbon backbone .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at 425.1318) and isotopic patterns .

- X-ray Crystallography : Resolves nitro-group orientation and intermolecular interactions (e.g., hydrogen bonding in nitro-phenyl analogs) .

Q. What safety protocols are critical when handling nitro-functionalized pyrazoles?

- Methodological Answer :

- Acute Toxicity : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and skin corrosion risks (H314) .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological targeting of 5-(5-nitro-3-thienyl)-1H-pyrazole?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like glycogen phosphorylase (binding affinity: −9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify key residues (e.g., Tyr-613 in kinase targets) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logP: 2.1) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. What strategies resolve contradictions in reported nitro-group reactivity across pyrazole derivatives?

- Methodological Answer :

- Comparative Studies : Replicate reactions under standardized conditions (e.g., 3,4,5-trinitropyrazole synthesis at 0°C vs. 25°C to assess nitro-group stability) .

- Kinetic Analysis : Use DSC/TGA to quantify decomposition activation energy (Ea) and correlate with substituent effects (e.g., electron-withdrawing nitro groups increase thermal stability) .

Q. How can electronic modulation of the pyrazole ring enhance stability for biomedical applications?

- Methodological Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., methoxy at position 4) to reduce nitro-group lability .

- Ionic Liquids : Use [BMIM][BF4] as a solvent to stabilize intermediates during cyclization, improving yield by 15–20% .

Q. What methodologies address discrepancies in cytotoxicity data for nitro-pyrazole analogs?

- Methodological Answer :

- Standardized Assays : Use MTT/WST-1 protocols with controlled cell lines (e.g., HepG2 for liver toxicity) and IC50 normalization .

- Metabolite Profiling : LC-MS/MS identifies nitro-reduction byproducts (e.g., amine derivatives) that may skew toxicity readings .

Q. How does the nitro-thienyl moiety influence photophysical properties in material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.